An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Abstract
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a substituted indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The specific functionalization of this molecule—a benzyloxy group at the 4-position and a methyl carboxylate at the 6-position—suggests its potential as a key intermediate or a bioactive compound in its own right. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and ultimately, its application in research and development. This guide provides a comprehensive framework for the systematic characterization of its core physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we present established, field-proven methodologies and predictive insights to empower researchers in their work. This document is structured not as a rigid template, but as a logical workflow for the empirical investigation of a novel chemical entity.
Molecular Structure and Foundational Properties
The first step in characterizing any compound is to establish its fundamental molecular identity. These foundational properties are the basis for all subsequent experimental design and data interpretation.
Chemical Structure:
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Molecular Formula: C₁₇H₁₅NO₃
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Molecular Weight: 281.31 g/mol
Table 1: Computed Physicochemical Properties
The following properties are predicted based on the chemical structure. Such in silico predictions are invaluable in early-stage development for forecasting a compound's behavior, such as its likely membrane permeability or aqueous solubility, guiding experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 281.31 g/mol | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |
| XLogP3-AA | 3.5 - 4.0 | An estimate of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | Predicts transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (indole N-H) | Governs interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 3 (two ester oxygens, one ether oxygen) | Governs interactions with biological targets and affects solubility. |
| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding affinity to target proteins. |
Solid-State Characterization: Melting Point and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and bioavailability.
Melting Point: A Sentinel of Purity
The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. For indole derivatives, melting points can vary significantly based on substitution patterns. For example, the related compound 5-(Benzyloxy)indole has a reported melting point of 100-104 °C[1].
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for determining the melting range of a crystalline solid.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.
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Capillary Loading: Tap the open end of a capillary tube into the powder. A 2-3 mm column of packed sample is ideal.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting temperature.
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Refined Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Polymorphism: The Hidden Variable
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, including solubility and stability. This phenomenon is of critical importance in the pharmaceutical industry. The potential for polymorphism in indole derivatives has been documented; for instance, a recent study identified a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, distinguishable by infrared spectroscopy and X-ray diffraction[2][3]. It is crucial for researchers to be aware that different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.
Solubility Profile: A Prerequisite for Bioavailability
Solubility is a key determinant of a drug's bioavailability. For oral administration, a compound must dissolve in gastrointestinal fluids to be absorbed. The structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, with its large hydrophobic benzyloxy group, suggests low aqueous solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is the gold standard for determining thermodynamic equilibrium solubility.
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Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial. The excess solid is crucial to ensure saturation.
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Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
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Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.
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Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Assay
Sources
- 1. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,2b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide for use in treating HCV - Google Patents [patents.google.com]
